molecular formula C10H9FO B2634434 5-Fluorospiro[1,2-dihydroindene-3,2'-oxirane] CAS No. 2248416-68-2

5-Fluorospiro[1,2-dihydroindene-3,2'-oxirane]

Cat. No. B2634434
CAS RN: 2248416-68-2
M. Wt: 164.179
InChI Key: DGTXVUISFJFSBG-UHFFFAOYSA-N
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Description

5-Fluorospiro[1,2-dihydroindene-3,2'-oxirane], commonly known as FSO, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the degradation of endocannabinoids. FSO has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various diseases, including pain, inflammation, and anxiety.

Mechanism of Action

The mechanism of action of FSO involves the inhibition of 5-Fluorospiro[1,2-dihydroindene-3,2'-oxirane], which leads to increased levels of endocannabinoids. Endocannabinoids bind to and activate cannabinoid receptors, which are present throughout the body and play a crucial role in various physiological processes. The activation of these receptors can have analgesic, anti-inflammatory, and anxiolytic effects.
Biochemical and Physiological Effects:
FSO has been shown to have a range of biochemical and physiological effects. In preclinical studies, it has been shown to have analgesic, anti-inflammatory, and anxiolytic effects. It has also been shown to have potential applications in the treatment of addiction and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

FSO has several advantages for lab experiments. It is a potent and selective inhibitor of 5-Fluorospiro[1,2-dihydroindene-3,2'-oxirane], which makes it a valuable tool for studying the role of endocannabinoids in various physiological processes. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, FSO has some limitations for lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of endocannabinoids in vivo. Additionally, its effects may be influenced by factors such as dose and route of administration.

Future Directions

There are several potential future directions for research on FSO. One area of interest is the development of FSO analogs with improved potency and selectivity. Another area of interest is the investigation of the effects of FSO on other physiological processes, such as appetite regulation and immune function. Additionally, the potential therapeutic applications of FSO in various diseases, including pain, inflammation, and anxiety, warrant further investigation.

Synthesis Methods

The synthesis of FSO involves the reaction of 5-fluoroindan-1-one with an epoxide reagent, followed by a cyclization reaction to form the spirocyclic oxirane ring. The reaction is typically carried out under mild conditions, and the yield of the product is generally high. The purity of the final product can be improved through various purification techniques, including column chromatography and recrystallization.

Scientific Research Applications

FSO has been extensively studied for its potential therapeutic applications. It has been shown to be a potent and selective inhibitor of 5-Fluorospiro[1,2-dihydroindene-3,2'-oxirane], which is involved in the degradation of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes, including pain, inflammation, and anxiety. Inhibition of 5-Fluorospiro[1,2-dihydroindene-3,2'-oxirane] leads to increased levels of endocannabinoids, which can have beneficial effects on these processes.

properties

IUPAC Name

5-fluorospiro[1,2-dihydroindene-3,2'-oxirane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c11-8-2-1-7-3-4-10(6-12-10)9(7)5-8/h1-2,5H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTXVUISFJFSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CO2)C3=C1C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluorospiro[1,2-dihydroindene-3,2'-oxirane]

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